Eburenine
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Overview
Description
Eburenine is a naturally occurring alkaloid that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a member of the iboga alkaloid family, which is found in the root bark of the Tabernanthe iboga plant, native to West Africa. Eburenine has been shown to have a range of biological effects, including anti-inflammatory, analgesic, and anti-cancer properties. In
Scientific Research Applications
Synthesis and Chemical Properties
Eburenine has been a subject of interest in organic chemistry, particularly in the context of synthesizing complex organic compounds. A notable application involves its role in the total synthesis of (-)-Rhazinilam and formal synthesis of (+)-Eburenine and (+)-Aspidospermidine. These processes showcase the asymmetric construction of a quaternary stereocenter, a critical step facilitated by copper(I)-catalyzed asymmetric propargylic substitution. This synthesis method highlights Eburenine's importance in the development of advanced organic synthesis techniques, enabling the creation of compounds with significant biological activity (A. Shemet & E. Carreira, 2017).
Biological and Pharmacological Research
In the realm of pharmacology and biology, Eburenine derivatives have been studied for their potential therapeutic applications. For instance, Melodinine V, a compound with a vincanol-eburenine skeleton isolated from Melodinus henryi, demonstrated selective cytotoxic activities against human colon cancer cell lines. This research provides valuable insights into the design of novel antitumor agents, highlighting the potential of Eburenine derivatives in cancer therapy. The study also explored the mechanisms underlying its cytotoxic effects, including cell cycle arrest and induction of apoptosis, offering a foundation for further investigation into therapeutic strategies targeting specific cancer types (Ya-Ping Liu et al., 2016).
properties
CAS RN |
19751-76-9 |
---|---|
Product Name |
Eburenine |
Molecular Formula |
C19H24N2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(1S,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C19H24N2/c1-2-18-9-5-12-21-13-11-19(17(18)21)14-6-3-4-7-15(14)20-16(19)8-10-18/h3-4,6-7,17H,2,5,8-13H2,1H3/t17-,18-,19-/m1/s1 |
InChI Key |
FGFBHTJUUGUSCK-GUDVDZBRSA-N |
Isomeric SMILES |
CC[C@]12CCCN3[C@H]1[C@@]4(CC3)C(=NC5=CC=CC=C45)CC2 |
SMILES |
CCC12CCCN3C1C4(CC3)C(=NC5=CC=CC=C45)CC2 |
Canonical SMILES |
CCC12CCCN3C1C4(CC3)C(=NC5=CC=CC=C45)CC2 |
synonyms |
1,2-Didehydroaspidospermidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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